molecular formula C11H13Cl2NO2 B3162160 tert-butyl N-(2,3-dichlorophenyl)carbamate CAS No. 876353-77-4

tert-butyl N-(2,3-dichlorophenyl)carbamate

Cat. No.: B3162160
CAS No.: 876353-77-4
M. Wt: 262.13 g/mol
InChI Key: IKUBTZVYDQBYTO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,3-dichlorophenyl)carbamate (CAS 876353-77-4) is a carbamate derivative with a molecular formula of C11H13Cl2NO2 and a molecular weight of 262.13 g/mol . This compound features a carbamate functional group protected by a tert-butyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. Carbamates are widely recognized for their stability and ability to permeate cell membranes, which makes them highly valuable in the design and synthesis of more complex molecules . The specific presence of the 2,3-dichlorophenyl substituent is a significant structural feature, as dichlorophenyl-containing compounds are frequently investigated for their potential to interact with biological targets like neurotransmitter receptors; for instance, analogous structures have been studied as selective ligands for dopamine D3 receptors . Furthermore, the carbamate functional group is a known pharmacophore in compounds that inhibit enzymes such as acetylcholinesterase . While the precise mechanism of action for this specific compound is application-dependent, its structure suggests utility as a key building block in pharmaceutical research, particularly in the development of receptor agonists/antagonists and enzyme inhibitors. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2,3-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBTZVYDQBYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl N 2,3 Dichlorophenyl Carbamate and Analogous Compounds

Direct N-Protection Strategies for Aryl Amines

The most direct approach for the synthesis of tert-butyl N-(2,3-dichlorophenyl)carbamate involves the N-protection of 2,3-dichloroaniline (B127971). This can be achieved through various reagents and catalytic systems.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) for Carbamate (B1207046) Formation

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is the most prevalent reagent for the introduction of the Boc protecting group onto an amine. wikipedia.orgfishersci.co.uk The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide.

Recent studies have demonstrated the protection of the amino group in 3-chloroaniline using di-tert-butyl dicarbonate in an aqueous medium, yielding Boc-protected 3-chloroaniline. gsconlinepress.comresearchgate.net This methodology can be extrapolated for the synthesis of this compound from 2,3-dichloroaniline.

While the reaction between an amine and Boc₂O can proceed without a catalyst, the rate can be slow, especially for less nucleophilic aryl amines. To enhance the reaction rate, catalysts and basic reagents are often employed.

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient catalyst for Boc protection. commonorganicchemistry.comcommonorganicchemistry.com It functions by reacting with Boc₂O to form a more reactive intermediate, a tert-butoxycarbonylpyridinium species. This intermediate is then more susceptible to nucleophilic attack by the amine. commonorganicchemistry.comcommonorganicchemistry.com The catalytic cycle is completed by the release of DMAP. The reaction of DMAP with Boc₂O is nearly instantaneous and can lead to rapid gas formation. commonorganicchemistry.comcommonorganicchemistry.com

N-Methylmorpholine (NMM): NMM is a tertiary amine base that can be used to facilitate the reaction. wikipedia.orggoogle.com It acts as a proton scavenger, neutralizing the proton released from the amine during the reaction, thereby driving the equilibrium towards product formation. wikipedia.org

Catalyst/ReagentRole in Boc ProtectionKey Considerations
DMAP (4-(Dimethylamino)pyridine)Acts as a nucleophilic catalyst, forming a highly reactive Boc-pyridinium intermediate. commonorganicchemistry.comcommonorganicchemistry.comHighly efficient, but can promote side reactions. commonorganicchemistry.com Rapid gas evolution upon reaction with Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com
NMM (N-Methylmorpholine)Functions as a base to neutralize the proton released from the amine. wikipedia.orggoogle.comHelps to drive the reaction to completion.

The efficiency of the Boc protection reaction is significantly influenced by the reaction conditions, including the choice of solvent.

Solvent-Free Conditions: Research has shown that N-tert-butoxycarbonylation of amines can be highly efficient under solvent-free conditions, often leading to near-quantitative yields in a very short time. derpharmachemica.com For instance, the reaction of aniline (B41778) with Boc₂O in the presence of Amberlite-IR 120 as a heterogeneous catalyst gave a 99% yield in less than a minute. derpharmachemica.com

Alcoholic Solvents: The use of alcoholic solvents like methanol (B129727) can enhance the rate of Boc protection of aromatic amines, even without the addition of a base. wuxibiology.com Quantum mechanics calculations suggest that the alcohol stabilizes the transition state through hydrogen bonding. wuxibiology.com

Aprotic Solvents: Common aprotic solvents such as dichloromethane (DCM), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are also widely used. fishersci.co.ukderpharmachemica.com The choice of solvent can impact the reaction rate and yield. For example, in one study, DCM provided a higher yield for the Boc protection of aniline compared to toluene or acetonitrile. derpharmachemica.com

Reaction ConditionEffect on Boc Protection of Aryl AminesExample
Solvent-FreeCan provide very high yields in short reaction times. derpharmachemica.comAniline with Boc₂O and Amberlite-IR 120 catalyst yielded 99% product in <1 min. derpharmachemica.com
Alcoholic Solvents (e.g., Methanol)Enhances the reaction rate, potentially by stabilizing the transition state. wuxibiology.comRate of aniline Boc protection is faster in methanol. wuxibiology.com
Aprotic Solvents (e.g., DCM, THF)Commonly used, with yields varying depending on the specific solvent and substrate. fishersci.co.ukderpharmachemica.comAniline with Boc₂O in DCM gave a 95% yield. derpharmachemica.com

Exploration of Alternative tert-Butoxycarbonylation Agents

While Boc₂O is the most common reagent, several other agents can be used for tert-butoxycarbonylation.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent reacts rapidly with amino acids at room temperature to provide Boc-protected derivatives in excellent yields. sigmaaldrich.com An advantage over tert-butyl azidoformate is that it does not require elevated temperatures for the reaction. sigmaaldrich.com

tert-Butyl Azidoformate (Boc-N₃): This reagent is also used for the protection of amino groups. orgsyn.org However, it is thermally unstable and can be shock-sensitive. orgsyn.org

Chloroformates: The reaction of a chloroformate with an aromatic carboxylic acid in the presence of sodium azide can lead to the formation of an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate that is trapped to yield a carbamate. organic-chemistry.orgnih.gov However, with aromatic carboxylic acids, the formation of a tert-butyl ester can be a significant side reaction. nih.gov Tert-butyl chloroformate itself is unstable at room temperature and must be prepared and used shortly before use. researchgate.net

Assembly of the 2,3-Dichlorophenyl Moiety and its Integration

An alternative synthetic strategy involves the formation of the C-N bond through cross-coupling reactions, which is particularly useful for constructing complex aryl amines.

Cross-Coupling Strategies for Aromatic Ring Functionalization (e.g., Suzuki-Miyaura coupling for related structures)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org While not directly forming the carbamate, this reaction is instrumental in synthesizing substituted biaryl compounds which can be precursors to the desired carbamates. For example, a dichloropyrimidine derivative has been arylated with various arylboronic acids via a Suzuki cross-coupling reaction. mdpi.comresearchgate.net This demonstrates the feasibility of using such methods to construct complex aromatic systems that could subsequently undergo N-protection to form the final carbamate product.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent such as 1,4-dioxane. mdpi.comresearchgate.net This methodology allows for the introduction of diverse functionalities onto the aromatic ring, providing access to a wide range of analogous compounds.

Precursor Synthesis of Dichlorinated Aromatic Amines and Intermediates

The primary precursor for this compound is 2,3-dichloroaniline. The synthesis of this and other chlorinated aromatic amines is commonly achieved through the reduction of the corresponding nitroaromatic compounds. google.compressbooks.pub This transformation is a critical step, and various methods have been developed to ensure high yield and selectivity.

A prevalent industrial method is the catalytic hydrogenation of dichlorinated nitroaromatics. google.com This process involves reacting the nitro compound with hydrogen gas under pressure and at elevated temperatures in the presence of a hydrogenation catalyst. google.com Catalytic systems often employ noble metals such as platinum, which can be supported on materials like active charcoal. google.comgoogle.com To improve efficiency and reduce the formation of by-products, mixed-metal catalysts, such as platinum combined with nickel and/or cobalt on an active charcoal support, have been developed. google.comgoogle.com The reaction is typically carried out in a solvent and may include small amounts of a basic compound to optimize the reaction conditions. google.com

Alternative reduction methods are employed, particularly when other reducible functional groups are present in the molecule, which might not be compatible with catalytic hydrogenation. pressbooks.pub Chemical reduction using metals in acidic media is a robust alternative. Reagents such as iron, zinc, tin, or tin(II) chloride (SnCl₂) in an acidic aqueous solution are effective for converting aromatic nitro groups to amines. pressbooks.pub Tin(II) chloride is noted for its mildness, making it suitable for substrates with sensitive functional groups. pressbooks.pub

Reduction MethodReagents and CatalystsConditionsKey Features
Catalytic Hydrogenation H₂, Pt/C, Ni/CoHigh pressure, elevated temperatureEfficient for large-scale production; potential for side reactions with other reducible groups. google.compressbooks.pub
Chemical Reduction Fe, Zn, or Sn in acidAcidic aqueous solutionRobust and widely applicable; useful for complex molecules. pressbooks.pub
Mild Chemical Reduction SnCl₂Acidic solutionMild conditions, suitable for substrates with sensitive functional groups. pressbooks.pub

Multi-Step Synthetic Sequences Incorporating the Carbamate Unit

The construction of the carbamate moiety onto the dichlorinated aromatic amine core often involves multi-step sequences that allow for precise control over the final structure. These sequences typically transform a functional group on the aromatic ring into the desired carbamate.

One of the most versatile methods for this transformation is the Curtius rearrangement. nih.govlibretexts.org This reaction sequence begins with a carboxylic acid derivative, such as 2,3-dichlorobenzoic acid. The carboxylic acid is first converted into an acyl azide, often via an acid chloride or a mixed anhydride intermediate. nih.gov The acyl azide, upon heating, undergoes a thermal rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. nih.govorganic-chemistry.org This isocyanate is not isolated but is trapped in situ by a suitable nucleophile. For the synthesis of this compound, tert-butanol is used to trap the 2,3-dichlorophenyl isocyanate, yielding the target carbamate product. organic-chemistry.org This one-pot transformation from a carboxylic acid to a carbamate avoids the isolation of the potentially unstable acyl azide intermediate. nih.gov

Recent advancements have led to the development of solid-phase synthesis techniques for carbamates. These methods involve attaching amines to a solid support (e.g., Merrifield's resin) through a linker, such as one formed from CO₂, in the presence of reagents like cesium carbonate and tetrabutylammonium iodide (TBAI). nih.gov This approach facilitates purification and allows for the streamlined synthesis of diverse carbamate libraries.

Cascade and Tandem Reactions for Complex Carbamate Derivative Construction

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient construction of complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. wikipedia.org20.210.105 This approach significantly enhances synthetic efficiency, reduces waste, and minimizes time and labor. wikipedia.org

In the context of carbamate synthesis, cascade reactions can be employed to build intricate heterocyclic structures incorporating the carbamate unit. A notable example is the palladium-catalyzed domino reaction for the direct synthesis of carbamates. This one-pot approach utilizes readily available starting materials such as an aryl halide, carbon monoxide, sodium azide, and an alcohol. researchgate.net The sequence involves multiple catalytic cycles that lead to the formation of the carbamate in a single process.

Such multi-component reactions are highly valuable for creating molecular complexity. The key principle of a cascade reaction is that each subsequent step is triggered by the chemical functionality formed in the previous step. wikipedia.org These processes can be designed to construct multiple rings and stereocenters with high levels of control, making them essential tools in modern organic synthesis. 20.210.105acs.org

Cascade Reaction TypeDescriptionStarting MaterialsProduct Class
Palladium-Catalyzed Domino Reaction A one-pot, multi-component reaction forming the carbamate linkage directly.Aryl halide, CO, sodium azide, alcoholAromatic carbamates researchgate.net
Radical Cyclization Cascade A sequence initiated by a radical species leading to the formation of cyclic structures.N-allylbenzamides, difluoromethylating agentDifluoromethylated dihydroisoquinolones researchgate.net
Epoxide-Opening Cascade A cascade initiated by the acid-catalyzed opening of an epoxide ring, leading to polycyclic systems.Poly-epoxidesComplex polyethers

Stereoselective and Enantioselective Synthesis Approaches for Related Carbamate Derivatives

While this compound itself is achiral, many biologically active molecules contain chiral carbamate derivatives. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, the asymmetric Mannich reaction, catalyzed by (S)-proline, can be used to construct chiral β-amino carbonyl compounds that are precursors to chiral carbamates. orgsyn.org This reaction facilitates the addition of a ketone to an N-Boc protected imine, establishing a new stereocenter with high enantioselectivity. orgsyn.org

Another sophisticated approach involves the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. This transformation can be facilitated by a bifunctional organocatalyst designed to capture CO₂ to form a carbamic acid intermediate, which then undergoes an enantioselective intramolecular cyclization. nih.gov This method provides access to enantioenriched 1,3-amino alcohols protected as cyclic carbamates. nih.gov

Furthermore, the geometry of acyclic precursors can be used to control the stereochemical outcome of a reaction. Enamides and enecarbamates have been shown to act as effective nucleophiles in Lewis acid-catalyzed reactions. nih.gov It has been demonstrated that the reaction proceeds stereospecifically, where an (E)-enecarbamate yields the anti-product and a (Z)-enecarbamate affords the syn-product with high diastereoselectivity. nih.gov

Stereoselective MethodCatalyst/StrategySubstrate TypeKey Outcome
Asymmetric Mannich Reaction (S)-proline (organocatalyst)Aldehydes, amines, ketonesEnantioselective formation of a C-C bond to create chiral β-amino carbonyls. orgsyn.org
CO₂ Capture/Enantioselective Cyclization Bifunctional organocatalystUnsaturated basic aminesEnantioselective synthesis of cyclic carbamates from CO₂. nih.gov
Substrate-Controlled Diastereoselection Lewis acid(E)- or (Z)-EnecarbamatesStereospecific formation of anti- or syn-products, respectively. nih.gov
Chiral Auxiliary-Mediated Synthesis Chiral auxiliariesVariousControl of stereochemistry in reactions such as Diels-Alder to build chiral scaffolds. 20.210.105

Green Chemistry Principles in Carbamate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org In carbamate synthesis, this translates to avoiding toxic reagents like phosgene, minimizing solvent use, designing energy-efficient processes, and utilizing catalytic methods. yale.eduacs.org

A primary goal is to replace traditional, hazardous reagents. The classic synthesis of carbamates often involves phosgene or its derivatives, which are highly toxic. nih.gov A key green alternative is the use of carbon dioxide (CO₂) as a C1 building block. nih.govresearchgate.net CO₂ is abundant, non-toxic, and renewable, making it an ideal substitute for phosgene. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in green carbamate synthesis is the development of solvent-free reaction conditions. One such method involves the preparation of primary carbamates by grinding an alcohol with sodium cyanate and trichloroacetic acid in a mortar at room temperature. tubitak.gov.tr This simple, efficient methodology produces carbamates in high yield and purity without the need for toxic organic solvents, heating, or complex purification techniques like column chromatography. tubitak.gov.tr

The use of CO₂ as a reagent often allows for milder and more environmentally benign reaction conditions. rsc.org For example, a three-component coupling of an amine, CO₂, and an alkyl halide can be achieved in the presence of a base like cesium carbonate. nih.govgoogle.com This method avoids the need for pressurized CO₂ and can proceed at ambient temperature and pressure, yielding carbamates in high yields with minimal by-product formation. google.com Continuous flow synthesis represents another green approach, enabling safe handling of hazardous intermediates and offering scalability. researchgate.net

ConditionConventional MethodGreen AlternativeBenefit of Alternative
Carbon Source Phosgene, ChloroformatesCarbon Dioxide (CO₂)Non-toxic, renewable, abundant. nih.govnih.gov
Solvent Benzene (B151609), Methylene ChlorideSolvent-free grinding, Water, PEG, Ionic LiquidsReduced pollution, lower cost, simplified processing. tubitak.gov.tracs.org
Reaction Setup Batch processingContinuous flow microreactorsImproved safety, scalability, rapid reaction times. researchgate.netresearchgate.net
Temperature Elevated temperatures often requiredAmbient temperatureReduced energy consumption, minimized side reactions. yale.edutubitak.gov.trgoogle.com

Application of Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in the context of green chemistry, primarily due to their ease of separation from the reaction mixture, which allows for simple recovery and reuse. google.com This simplifies product purification and reduces waste compared to homogeneous catalysts. google.com

In carbamate synthesis, various heterogeneous catalysts have been developed. These include systems where a metal compound from groups 12-15 is supported on a substrate. google.com For example, zinc-based catalysts have shown efficacy in the synthesis of carbamates. Polymer-bound zinc(II) complexes and graphene oxide-based zinc composites have been used as recyclable heterogeneous catalysts for CO₂ fixation into carbamates under mild conditions of low pressure and temperature. acs.orgnih.gov

Zeolite frameworks containing metal complexes have also been employed. nih.gov These materials can catalyze the formation of carbamates effectively without the need for co-catalysts. The reusability of these solid catalysts over multiple reaction cycles makes them economically and environmentally attractive for industrial applications. google.comnih.gov

Catalyst SystemSupport MaterialReaction TypeKey Advantages
Group 12-15 Metal Compounds Various solid supportsCarbamate synthesis from carbonates and aminesGeneral applicability for heterogeneous catalysis. google.com
Polymer-Bound Zinc(II) Complex PolymerCO₂ fixation into carbamatesRecyclable, environmentally benign conditions. nih.gov
Graphene Oxide-Zinc Composite Graphene OxideCO₂ fixation into carbamatesEfficient and recyclable catalyst. acs.orgnih.gov
Metal Complex in Zeolite Zeolite FrameworkCO₂ fixation into carbamatesEffective without co-catalysts, reusable. nih.gov

Spectroscopic and Advanced Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR Spectroscopic Analysis of Carbamate (B1207046), tert-Butyl, and Dichlorophenyl Protons

The ¹H NMR spectrum of tert-butyl N-(2,3-dichlorophenyl)carbamate is expected to exhibit distinct signals corresponding to the three main components of the molecule: the carbamate N-H proton, the tert-butyl protons, and the protons of the dichlorophenyl ring.

The carbamate proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 6.5 and 9.5 ppm. Its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding effects. In many carbamates, this signal is readily identifiable. For instance, in tert-butyl phenylcarbamate, the N-H proton signal is observed as a broad singlet at approximately 6.46 ppm in CDCl₃. rsc.org

The nine protons of the tert-butyl group are magnetically equivalent and therefore give rise to a sharp, intense singlet. This signal is characteristically found in the upfield region of the spectrum, typically around δ 1.5 ppm, a region often free from other proton signals, making it a reliable diagnostic peak. rsc.org

The dichlorophenyl protons will present a more complex pattern due to spin-spin coupling. The 2,3-disubstitution pattern gives rise to an ABC spin system. We would anticipate three distinct aromatic proton signals. Based on the electronic effects of the chlorine and carbamate substituents, the proton at C6 (adjacent to the NH) is expected to be the most downfield, likely appearing as a doublet of doublets. The protons at C4 and C5 will also appear as multiplets, with their precise chemical shifts and coupling constants determined by their relative positions to the two chlorine atoms. For comparison, in tert-butyl (4-chlorophenyl)carbamate, the aromatic protons appear as doublets around δ 7.24-7.32 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Carbamate (N-H)6.5 - 9.5Broad SingletShift is solvent and concentration dependent.
tert-Butyl (9H)~1.5SingletIntense and sharp signal.
Aromatic (H-4)7.0 - 7.5Multiplet
Aromatic (H-5)7.0 - 7.5Multiplet
Aromatic (H-6)7.5 - 8.0MultipletExpected to be the most downfield aromatic proton.

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopic Characterization of the Carbamate Carbonyl and Aromatic Ring Carbons

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.

The carbamate carbonyl carbon (C=O) is a key diagnostic signal and is expected to resonate in the downfield region, typically between δ 150 and 155 ppm. For example, the carbonyl carbon in tert-butyl phenylcarbamate appears at δ 152.73 ppm. rsc.org

The quaternary carbon of the tert-butyl group is also characteristic, appearing around δ 80-82 ppm. The three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal further upfield, generally around δ 28 ppm. rsc.org

The aromatic ring carbons will show six distinct signals. The two carbons bearing the chlorine atoms (C-2 and C-3) and the carbon attached to the nitrogen (C-1) will have their chemical shifts significantly influenced by these substituents. The remaining three aromatic carbons (C-4, C-5, and C-6) will also have distinct chemical shifts. The signals for carbons bonded to chlorine are typically found in the range of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Carbamate (C=O)150 - 155
tert-Butyl (quaternary C)80 - 82
tert-Butyl (CH₃)~28Intense signal.
Aromatic (C-1, C-NH)135 - 140
Aromatic (C-2, C-Cl)130 - 135
Aromatic (C-3, C-Cl)125 - 130
Aromatic (C-4)120 - 128
Aromatic (C-5)120 - 128
Aromatic (C-6)115 - 125

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Conformation Elucidation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to definitively assign the signals for the H-4, H-5, and H-6 protons by tracing their connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon signals for C-4, C-5, and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as C-1, C-2, C-3, the carbamate carbonyl, and the quaternary tert-butyl carbon, by observing their correlations with nearby protons. For example, correlations between the N-H proton and the C-1 and carbonyl carbons would be expected.

Dynamic NMR Studies for Conformational Isomerism (e.g., Syn/Anti Rotamers)

The rotation around the N-C(O) amide bond in carbamates can be restricted, leading to the existence of syn and anti rotamers. This restricted rotation can often be observed by NMR spectroscopy, particularly at lower temperatures, where the rate of interconversion is slow on the NMR timescale, leading to the appearance of two distinct sets of signals for the protons and carbons near the amide bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Assignment of Characteristic Vibrational Modes for Carbamate and Aromatic Functions

The IR and Raman spectra of this compound will be dominated by vibrations associated with the carbamate and the dichlorinated aromatic ring.

The carbamate group has several characteristic absorption bands in the IR spectrum:

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹. The position and shape of this band can be indicative of the extent of hydrogen bonding.

C=O Stretch (Amide I band): This is a very strong and characteristic absorption, typically found in the range of 1680-1730 cm⁻¹ for carbamates. Its exact position can be influenced by electronic and steric factors.

N-H Bend and C-N Stretch (Amide II band): This is a mixed vibration that usually appears as a strong band between 1500 and 1550 cm⁻¹.

C-O Stretch: Two C-O stretching vibrations are expected, one for the C(O)-O bond and another for the O-C(tert-butyl) bond, typically appearing in the 1250-1000 cm⁻¹ region.

The aromatic ring will also give rise to several characteristic bands:

Aromatic C-H Stretch: These are typically weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending (out-of-plane): The substitution pattern on the benzene (B151609) ring influences the position of these strong bands, which are typically found in the 700-900 cm⁻¹ region. For a 1,2,3-trisubstituted ring, characteristic patterns are expected.

The C-Cl stretches for the two chlorine atoms on the aromatic ring will appear as strong to medium bands in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium-Strong
Aromatic C-H Stretch3000 - 3100Weak-Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Amide I)1680 - 1730Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
N-H Bend / C-N Stretch (Amide II)1500 - 1550Strong
C-O Stretch1000 - 1250Strong
C-Cl Stretch< 800Medium-Strong

Note: The predicted values are based on typical ranges for these functional groups.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific published experimental data for the chemical compound This compound concerning its spectroscopic and advanced structural characterization.

Detailed research findings on the following topics for this particular compound are not available in the public domain:

Detection and Analysis of Hydrogen Bonding Networks: There are no specific studies detailing the hydrogen bonding networks of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination: While the molecular formula is known (C11H13Cl2NO2), specific high-resolution mass spectrometry data has not been published.

X-ray Crystallography for Solid-State Structure Determination: No crystallographic data, including details on molecular conformation, crystal packing arrangement, or analysis of intermolecular and intramolecular interactions, is available for this compound.

Consequently, the generation of an article with the requested detailed structure and data tables is not possible at this time due to the absence of the necessary scientific research and findings.

Chemical Reactivity and Transformation Mechanisms

Carbamate (B1207046) Cleavage and Deprotection Reactions

The Boc group is a widely utilized amine protecting group in organic synthesis, prized for its stability under many conditions and its susceptibility to removal under specific, often acidic, protocols. fishersci.co.ukorganic-chemistry.org

The most common method for the deprotection of the Boc group is through acid-mediated hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are typically employed for this transformation. fishersci.co.ukmasterorganicchemistry.com The cleavage mechanism proceeds through a series of well-defined steps:

Protonation: The initial step involves the protonation of the carbamate's carbonyl oxygen by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com

Formation of a Carbocation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com The tert-butyl cation is subsequently neutralized, often by deprotonating to form isobutylene (B52900) gas or by reacting with a nucleophilic counter-ion. commonorganicchemistry.comstackexchange.com

Decarboxylation: The resulting carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine, 2,3-dichloroaniline (B127971), as its corresponding acid salt. masterorganicchemistry.comcommonorganicchemistry.com

This deprotection is generally a clean and efficient reaction, often performed at room temperature by treating a solution of the carbamate with the acid. masterorganicchemistry.com The release of gaseous byproducts like isobutylene and carbon dioxide helps to drive the reaction to completion. commonorganicchemistry.comresearchgate.net

Table 1: Conditions for Acid-Mediated Boc Deprotection

ReagentTypical SolventTemperatureKey Features
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatRoom TemperatureHighly effective; volatile byproducts are easily removed. masterorganicchemistry.com
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, Methanol (B129727)Room TemperatureCommonly used; product is isolated as the hydrochloride salt. rsc.org
Sulfuric Acid (H₂SO₄)tert-Butyl AcetateRoom TemperatureCan offer selectivity in the presence of other acid-labile groups. researchgate.net

While the Boc group is generally considered stable to basic conditions, aryl carbamates can undergo hydrolysis under the influence of a strong base. rsc.orgnih.gov The mechanism for the base-catalyzed hydrolysis of N-aryl carbamates typically follows an elimination-addition pathway (E1cB). rsc.orgresearchgate.net

The process is initiated by the deprotonation of the carbamate nitrogen by the base, forming an anion. This anion then expels the aryloxide leaving group to form a highly reactive isocyanate intermediate. rsc.orgresearchgate.netacs.org Subsequent hydrolysis of the isocyanate yields the corresponding amine. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aryl rings. rsc.orgresearchgate.net For N-aryl carbamates, electron-withdrawing groups on the N-aryl ring have been shown to have a compensatory effect on the rate of hydrolysis. researchgate.net In the case of tert-butyl N-(2,3-dichlorophenyl)carbamate, the two electron-withdrawing chlorine atoms on the phenyl ring would influence the acidity of the N-H proton and the stability of the resulting anion.

For some aryl carbamates, particularly those with poorer leaving groups, a direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon (a BAc2 mechanism) can occur instead of the E1cB pathway. researchgate.netresearchgate.net

In complex syntheses, it is often necessary to remove one protecting group while leaving others intact, a concept known as orthogonal deprotection. organic-chemistry.org The Boc group's acid lability contrasts with the stability of other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for such selective strategies. masterorganicchemistry.com

Several methods have been developed for the selective cleavage of the Boc group under conditions that tolerate other sensitive functionalities:

Mild Acidic Conditions: Using specific acid/solvent combinations, such as sulfuric acid in tert-butyl acetate, can allow for the deprotection of an N-Boc group in the presence of a tert-butyl ester, another acid-sensitive group. researchgate.net Similarly, aqueous phosphoric acid has been reported as a mild and selective reagent for cleaving Boc groups while tolerating Cbz groups and various ester types. organic-chemistry.orgorganic-chemistry.org

Lewis Acids: Certain Lewis acids can catalyze the removal of the Boc group. While strong Lewis acids can be indiscriminate, milder systems can offer improved selectivity.

Non-Acidic Methods: To avoid acidic conditions altogether, alternative deprotection strategies have been explored. For instance, a method using oxalyl chloride in methanol has been reported for the mild and selective deprotection of N-Boc groups on various aromatic and aliphatic amines. rsc.orgrsc.org Another approach involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF), which can cleave various carbamates, including Boc, under specific conditions. lookchem.com

These strategies provide chemists with a toolkit to selectively unmask the amine in this compound at the desired stage of a synthetic sequence without disturbing other sensitive parts of the molecule.

Functional Group Transformations on the Dichlorophenyl Ring

The 2,3-dichlorophenyl ring is itself a substrate for further chemical modification, primarily through aromatic substitution reactions. The electronic properties of the chlorine atoms and the N-carbamate group dictate the ring's reactivity and the regiochemical outcome of these transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.combyjus.com The outcome of such a reaction on the dichlorophenyl ring of the title compound is governed by the directing effects of the existing substituents.

Halogen Substituents: Chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I effect), which makes the aromatic ring less nucleophilic and thus slower to react with electrophiles compared to benzene (B151609). askfilo.comlibretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+R effect), stabilizing the cationic intermediate (the arenium ion) when attack occurs at the ortho and para positions. askfilo.comlibretexts.org

N-Boc Carbamate Substituent: The N-Boc group (an N-acylated amine) is an activating, ortho-, para-directing group. organicchemistrytutor.compressbooks.pub The nitrogen atom's lone pair can donate electron density to the ring via resonance, increasing the ring's reactivity and directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupEffect on ReactivityDirecting InfluenceGoverning Effect
-Cl (Halogen)DeactivatingOrtho, ParaInductive withdrawal (-I) > Resonance donation (+R). libretexts.org
-NH-Boc (N-Acyl)ActivatingOrtho, ParaResonance donation (+R) > Inductive withdrawal (-I). organicchemistrytutor.com

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), a reaction that is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups activate the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub

The dichlorophenyl ring in this compound is a potential substrate for SNAr reactions. The two chlorine atoms are themselves electron-withdrawing groups that activate the ring for nucleophilic attack. libretexts.orglibretexts.org Furthermore, one of the chlorine atoms can act as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.orgpressbooks.pub The negative charge is delocalized across the aromatic system and is further stabilized by any electron-withdrawing groups present.

Elimination: The leaving group (a chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. masterorganicchemistry.com

For an SNAr reaction to occur, the electron-withdrawing activating groups are most effective when positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of the 2,3-dichlorophenyl moiety, a nucleophile could potentially displace either the C2 or C3 chlorine. The reactivity would be influenced by the combined electronic effects of the other chlorine atom and the N-carbamate group, as well as steric factors. Such reactions provide a pathway to introduce nucleophiles like amines, alkoxides, or thiolates onto the aromatic ring, displacing one of the chlorine atoms. fishersci.co.uknih.gov

Reactivity at the Carbamate N-H Position

The reactivity of this compound at the carbamate N-H position is a crucial aspect of its chemical behavior. The nitrogen-hydrogen bond in N-aryl carbamates is acidic and can be deprotonated by a strong base. This deprotonation forms a nitrogen anion, which can then participate in various subsequent reactions.

One significant transformation is extrusive alkylation, a process that converts the carbamate into a tertiary amine. nih.gov This reaction provides a step-economical strategy for modifying the nitrogen atom without requiring separate protection and deprotection sequences. nih.gov The process is initiated by a reagent like trimethylsilyl (B98337) iodide (TMSI), which reacts with the carbamate. This is presumed to proceed through a silyl (B83357) carbamate intermediate, generating an alkyl halide in situ. Subsequently, the amine is liberated and undergoes an SN2 reaction with the alkyl halide, resulting in a tertiary amine and the extrusion of carbon dioxide. nih.gov This method demonstrates broad functional group tolerance, proving effective even in the presence of esters, amides, and halogens. nih.gov

The N-H proton also plays a pivotal role in directed metalation reactions, not by being abstracted itself, but by influencing the conformation of the carbamate directing group. While the primary site of interaction for organometallic bases is the carbonyl oxygen, the substituent on the nitrogen (in this case, a hydrogen) affects the steric and electronic environment of the directing group.

In addition to deprotonation, the N-H position can be involved in substitution reactions. For instance, N-alkylation or N-acylation can occur under appropriate basic conditions, leading to N-substituted carbamate derivatives. These reactions typically involve the deprotonation of the N-H proton followed by quenching with an electrophile like an alkyl halide or an acyl chloride. A related process is the amidation coupling of a precursor, tert-butyl (2-aminophenyl)carbamate, with various carboxylic acids to form substituted benzamido phenylcarbamates. nih.gov In this case, while the reaction occurs at a different amino group on the phenyl ring, the carbamate N-H remains a key structural feature of the final products. nih.gov

Table 1: Selected Reactions Involving the Carbamate Nitrogen

Reaction Type Reagents Intermediate/Process Product Type Ref.
Extrusive Alkylation Trimethylsilyl iodide (TMSI) Silyl carbamate, in situ alkyl halide formation Tertiary amine nih.gov
N-H Deprotonation Strong base (e.g., NaH, n-BuLi) Nitrogen anion Anionic carbamate nih.gov
Amidation Carboxylic acids, EDCI, HOBt, DIPEA Activated carboxylate N-acyl substituted carbamate derivative nih.gov

Mechanistic Insights into Carbamate-Involving Reactions and Rearrangements

The carbamate functionality in N-aryl carbamates is a powerful tool for directing chemical transformations on the aromatic ring, most notably through Directed ortho-Metalation (DoM) and subsequent rearrangements. uwindsor.cawikipedia.org

Directed ortho-Metalation (DoM)

The DoM reaction is a highly regioselective process for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The carbamate group acts as a potent Directed Metalation Group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the proton at the ortho position. wikipedia.orgnih.gov

The general mechanism begins with the coordination of the organolithium base to the Lewis basic carbonyl oxygen of the carbamate group. wikipedia.org This coordination brings the base into close proximity with one of the ortho-protons of the phenyl ring, facilitating its abstraction and forming a thermodynamically stable ortho-lithiated intermediate. wikipedia.orgnih.gov This intermediate can then be trapped by a wide range of electrophiles to yield ortho-substituted products. mdpi.com

Two primary mechanistic models have been proposed to explain the efficiency of DoM:

Complex-Induced Proximity Effect (CIPE): This model posits the formation of a pre-reaction complex between the carbamate substrate and the organolithium base. nih.gov This complexation localizes the base near the ortho C-H bond, leading to a focused deprotonation event. nih.gov

Kinetically Enhanced Metalation (KEM): This perspective suggests that while coordination may occur, the deprotonation step is the key event, enhanced kinetically without the requirement of a stable pre-lithiation complex. nih.gov Some studies have indicated that the observed reaction kinetics can arise from the involvement of mixed aggregates and autocatalysis rather than simple substrate-base complexation. nih.govacs.org

For this compound, the DoM reaction would be expected to occur regioselectively at the C-6 position, which is the only available ortho-position to the carbamate directing group.

Anionic ortho-Fries (Snieckus-Fries) Rearrangement

The ortho-lithiated intermediates generated via DoM can undergo a rearrangement reaction, particularly upon warming. This process is known as the anionic ortho-Fries or Snieckus-Fries rearrangement. uwindsor.canih.gov In this reaction, the carbamoyl (B1232498) group migrates from the nitrogen atom to the adjacent, metalated ortho-carbon. nih.gov Subsequent aqueous workup yields an ortho-hydroxy benzamide (B126) derivative. For N-aryl carbamates, this rearrangement leads to the formation of ortho-aminoaryl ketones or related structures after hydrolysis.

Studies using sodium bases like sodium diisopropylamide (NaDA) have provided detailed kinetic insights. nih.govnih.gov The reaction proceeds in two main steps: an initial, often rapid, ortho-metalation to form an arylsodium intermediate, followed by the rearrangement of this intermediate to a sodium phenolate (B1203915) product. nih.gov The rate-limiting step can be either the metalation or the rearrangement, depending on the steric hindrance of the carbamate and the substituents on the aromatic ring. nih.govnih.gov

Competing Pathways: Benzyne (B1209423) Formation

Aryl carbamates bearing halogen substituents, such as this compound, are susceptible to a competing reaction pathway involving the formation of benzyne intermediates. nih.gov The ortho-metalated species can undergo elimination of the adjacent halide (in this case, the chlorine at C-2) to form a highly reactive benzyne. This can lead to a mixture of products derived from the trapping of the benzyne, potentially reducing the yield of the desired ortho-functionalized or rearranged product. nih.gov

Table 2: Mechanistic Overview of Carbamate-Directed Reactions

Reaction Key Intermediate Mechanistic Principle Potential Outcome Ref.
Directed ortho-Metalation (DoM) ortho-Lithiated/Sodiated Aryl Carbamate Coordination of base to DMG, followed by ortho-deprotonation (CIPE/KEM models) ortho-Substituted Aryl Carbamate (after electrophilic quench) wikipedia.orgorganic-chemistry.orgnih.gov
Anionic ortho-Fries Rearrangement ortho-Lithiated/Sodiated Aryl Carbamate Intramolecular migration of the carbamoyl group to the ortho-carbon ortho-Acyl Phenol or ortho-Aminoaryl Ketone derivative uwindsor.canih.gov
Benzyne Formation ortho-Metalated Haloaryl Carbamate Elimination of ortho-halide from the metalated intermediate Trapping of benzyne intermediate by nucleophiles nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org For tert-butyl N-(2,3-dichlorophenyl)carbamate, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometry optimization), map its electron density distribution, and predict its spectroscopic characteristics.

Geometry optimization identifies the lowest energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated to describe the optimized structure. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com DFT can also predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum, and chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (Note: These are representative values based on DFT calculations for structurally similar aromatic carbamates and are intended for illustrative purposes.)

ParameterPredicted ValueSignificance
C=O Bond Length~1.22 ÅTypical double bond character.
Carbamate (B1207046) C-N Bond Length~1.36 ÅShorter than a typical C-N single bond, indicating partial double bond character.
N-C (Aryl) Bond Length~1.42 ÅStandard single bond length.
HOMO Energy~ -6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy~ -1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)~ 5.3 eVIndicates high kinetic stability.

The carbamate functional group in this compound exhibits hindered rotation around the carbonyl-nitrogen (C-N) bond due to its partial double bond character. This restriction gives rise to distinct planar conformers, typically referred to as syn and anti (or E/Z) isomers. Computational studies are essential for determining the relative stability of these conformers and the energy required to interconvert them (the rotational energy barrier).

Studies on various N-aryl carbamates show that the barrier to rotation is influenced by both steric and electronic factors. nd.edu For N-phenylcarbamate, the rotational barrier is approximately 12.5 kcal/mol. nih.gov The presence of electron-withdrawing groups, like the two chlorine atoms on the phenyl ring, can decrease the rotational barrier by reducing the electron density on the nitrogen, thus weakening the C-N double bond character. nd.edunih.gov Conversely, bulky substituents like the tert-butyl group can introduce steric strain that may influence the relative stability of the conformers. Dynamic NMR studies, combined with computational methods, have been used to measure these barriers in related primary and tertiary carbamates, with free energies of activation typically ranging from 12 to 17 kcal/mol. acs.orgnih.gov

Table 2: Comparison of Rotational Energy Barriers (ΔG‡) for Various Carbamates

Compound TypeSubstituentsSolventRotational Barrier (kcal/mol)Reference
N-alkylcarbamateN-alkyl-~16 nih.gov
N-phenylcarbamateN-phenyl-12.5 nih.gov
N-(2-pyrimidyl)carbamateN-pyrimidyl (electron-withdrawing)-<9 nih.gov
Primary CarbamatesN-HCDCl3 / Acetone-d612.4 - 14.3 acs.org
Tertiary Aryl CarbamatesN-methyl, N-aryl (varied)CDCl313.9 - 14.8 nd.edu

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduwikipedia.org This analysis is particularly useful for quantifying delocalization effects, such as resonance and hyperconjugation.

For this compound, NBO analysis would quantify the key electronic interaction responsible for the carbamate's properties: the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor NBO). This n → π* interaction is what confers partial double bond character to the C-N bond and is responsible for the rotational barrier. The analysis provides a "stabilization energy" (E2) for this interaction, with higher values indicating stronger delocalization. NBO can also reveal other interactions, such as those between the phenyl ring's π system and the carbamate group.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's complete conformational landscape in a simulated environment, such as in a solvent. nih.gov

For this compound, an MD simulation would reveal:

The accessible range of conformations at a given temperature.

The relative populations of syn and anti conformers in solution.

The flexibility of the tert-butyl and dichlorophenyl groups.

The nature of solvent-solute interactions and their effect on conformational preference.

These simulations are crucial for bridging the gap between theoretical gas-phase models and the behavior of the molecule in a real-world chemical or biological system.

In Silico Studies of Molecular Interactions and Recognition

In silico studies use computational methods to simulate the interaction of a small molecule, or "ligand," with a biological macromolecule, such as a protein or enzyme. These studies are fundamental to modern drug discovery and can predict whether a compound like this compound is likely to bind to a specific biological target.

Computational design approaches are broadly categorized as either ligand-based or structure-based.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build a model that correlates the chemical structures of the known molecules with their biological activity. This compound could be included in such a dataset to help build a predictive model or be evaluated against an existing model.

Structure-Based Design: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), structure-based methods like molecular docking are employed. nih.gov In this approach, the this compound molecule would be computationally "placed" into the binding site of the target protein. A scoring function then estimates the binding affinity and predicts the most likely binding pose. This information is invaluable for understanding the molecular basis of recognition and for guiding the design of new, more potent analogs by suggesting modifications that could improve interactions with the protein. nih.gov For example, the dichlorophenyl group might fit into a hydrophobic pocket, while the carbamate carbonyl could act as a hydrogen bond acceptor.

Analysis of Putative Binding Modes and Key Interaction Motifs

Computational and molecular modeling studies are pivotal in elucidating the potential binding modes and key interaction motifs of small molecules with their biological targets. For this compound, while specific, in-depth computational analyses detailing its binding to a particular protein are not extensively available in the public domain, we can infer potential interaction patterns based on the structural characteristics of the molecule and studies on analogous compounds.

The structure of this compound comprises a dichlorinated phenyl ring, a carbamate linker, and a bulky tert-butyl group. These features suggest the capacity for a variety of non-covalent interactions within a protein binding pocket.

Key Potential Interaction Motifs:

Hydrogen Bonding: The carbamate moiety (-NH-C(=O)-O-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov This allows the compound to form directional interactions with polar amino acid residues such as serine, threonine, tyrosine, asparagine, and glutamine, as well as with the peptide backbone of a protein. These hydrogen bonds are crucial for anchoring the ligand in a specific orientation within the binding site.

Hydrophobic Interactions: The tert-butyl group is a significant hydrophobic moiety. It can engage in van der Waals interactions with non-polar amino acid residues like valine, leucine, isoleucine, and phenylalanine. The 2,3-dichlorophenyl ring also contributes to hydrophobic interactions. The presence of two chlorine atoms enhances the lipophilicity of the phenyl ring.

Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a nitrogen atom in the protein. This type of interaction can contribute to the binding affinity and specificity of the ligand.

π-Stacking and π-Alkyl Interactions: The aromatic dichlorophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, the phenyl ring can participate in π-alkyl interactions with the aliphatic side chains of residues such as valine, leucine, and isoleucine.

Hypothetical Binding Mode:

A putative binding mode for this compound within a hypothetical enzyme active site could involve the carbamate linker forming key hydrogen bonds with polar residues at the core of the binding pocket. The 2,3-dichlorophenyl ring would likely orient itself into a hydrophobic sub-pocket, potentially making halogen bond or π-stacking interactions. The bulky tert-butyl group would also occupy a hydrophobic region, further stabilizing the binding.

The relative positioning of these functional groups is critical. The substitution pattern on the phenyl ring (2,3-dichloro) will dictate the optimal orientation for maximizing favorable interactions and minimizing steric clashes within the binding site.

Interactive Data Table of Potential Interactions:

Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond DonorCarbamate (-NH)Asp, Glu, Ser, Thr, Tyr, Asn, Gln, Main-chain C=O
Hydrogen Bond AcceptorCarbamate (C=O)Arg, Lys, His, Ser, Thr, Tyr, Asn, Gln, Main-chain N-H
Hydrophobictert-Butyl group, Dichlorophenyl ringAla, Val, Leu, Ile, Pro, Met, Phe, Trp
Halogen BondChlorine atomsMain-chain C=O, Side-chain C=O (Asn, Gln), OH (Ser, Thr, Tyr)
π-π StackingDichlorophenyl ringPhe, Tyr, Trp, His
π-AlkylDichlorophenyl ringAla, Val, Leu, Ile, Pro

Role and Applications in Advanced Organic Synthesis

tert-Butyl N-(2,3-Dichlorophenyl)carbamate as a Versatile Synthetic Intermediate

The structure of this compound, featuring a Boc-protected aniline (B41778) moiety substituted with two chlorine atoms, makes it a valuable and versatile building block in the synthesis of more complex molecules. Its utility stems from the ability to selectively unmask the amine functionality or to use the existing carbamate (B1207046) structure to build further complexity.

Precursor for Substituted N-(2,3-Dichlorophenyl)amine Derivatives

The primary role of this compound as a synthetic intermediate is to serve as a stable, protected source of 2,3-dichloroaniline (B127971). nih.govsigmaaldrich.com The tert-butyloxycarbonyl (Boc) group masks the reactivity of the amine, allowing for chemical modifications to be performed on other parts of a molecule without unintended side reactions involving the aniline nitrogen.

Once protection is no longer needed, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine, 2,3-dichloroaniline. chemicalbook.comnih.gov This deprotected aniline is then available for a wide array of subsequent chemical transformations, including:

Acylation and Amidation: The free amine can react with various carboxylic acids or their activated derivatives (like acid chlorides) to form a diverse range of amide compounds. For instance, coupling with substituted carboxylic acids in the presence of reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt) yields N-acylated derivatives. nih.gov

Urea (B33335) Formation: The amine can react with isocyanates to form substituted ureas. This approach is fundamental in building complex molecules that feature a urea linkage to the 2,3-dichlorophenyl scaffold. mdpi.com

Carbon-Nitrogen (C-N) Cross-Coupling Reactions: The aniline can participate in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to form more complex tri-substituted amines.

A study on the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives illustrates a similar synthetic strategy where a Boc-protected aminophenylcarbamate is used as a platform for further derivatization via amidation. nih.gov

Building Block for Heterocyclic Ring Systems (e.g., Pyrazines, Pyrimidines)

The 2,3-dichloroaniline core, made accessible from this compound, is a key precursor for constructing various heterocyclic rings. Dichlorinated pyrazines and pyrimidines are important intermediates in the synthesis of materials with applications in pharmaceuticals and agriculture. googleapis.comgoogle.comgoogle.com

While direct synthesis of pyrazines from the title compound is not extensively documented, the deprotected 2,3-dichloroaniline can serve as a starting material. For example, 2,3-dichloropyrazine (B116531) is a known intermediate for therapeutically useful compounds like 3-alkoxy-2-sulphanilamidopyrazine. google.com General methods for pyrimidine (B1678525) synthesis often involve the condensation of amides with nitriles or cyclization reactions starting from appropriately substituted amines and carbonyl compounds, pathways where 2,3-dichloroaniline could be a viable starting component. nih.govgrowingscience.com

More directly, the structural motif of the title compound has been incorporated into other heterocyclic systems. A notable example is its use in forming a pyrazole (B372694) derivative, (3S)-6-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate. nih.gov In this complex molecule, the 2,3-dichlorophenylcarbamoyl group is attached to the 5-amino position of a pyrazole ring, demonstrating its utility as a building block for complex heterocyclic structures. This highlights the potential for using the carbamate's reactivity to link the dichlorophenyl moiety to pre-formed heterocyclic rings or to participate in the cyclization process itself.

The Boc Functionality as a Protecting Group in Complex Molecule Construction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis. growingscience.comnih.gov Its popularity is due to its stability across a broad range of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, combined with its facile removal under mild acidic conditions. chemicalbook.comgrowingscience.com The Boc group is introduced by reacting an amine with an electrophilic Boc source, most commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comnih.gov This reaction converts the reactive amine into a much less nucleophilic carbamate. chemicalbook.com

Strategic Orthogonal Protection in Multi-Functionalized Systems

In the synthesis of complex molecules that contain multiple functional groups, a strategy known as orthogonal protection is often essential. nih.govnih.gov This strategy employs two or more different protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection and reaction of one functional group while others remain protected. nih.gov

The Boc group is a cornerstone of this strategy due to its acid lability. chemicalbook.comgoogleapis.com It can be used in conjunction with other protecting groups that are stable to acid but labile under other conditions. chemicalbook.comyoutube.com Common orthogonal partners for the Boc group include:

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is frequently paired with Boc in peptide synthesis. chemicalbook.comnih.gov

Cbz (carboxybenzyl): This group is removed by catalytic hydrogenolysis (H₂/Pd), a reductive condition under which the Boc group is stable. chemicalbook.comnih.gov

Alloc (allyloxycarbonyl): This group is cleaved using transition metal catalysis, typically with a palladium(0) catalyst. chemicalbook.comnih.gov

This orthogonal relationship allows chemists to precisely control the synthetic sequence in molecules with multiple amine or other reactive sites, which is critical for the total synthesis of complex natural products. nih.govnih.gov

Application in Peptide Synthesis and the Design of Peptide Mimetics (via related carbamates)

The Boc group played a historic and pivotal role in the development of solid-phase peptide synthesis (SPPS), a methodology pioneered by Bruce Merrifield. nih.govnih.govgoogle.com In Boc-based SPPS, the α-amino group of an amino acid is protected with a Boc group. google.comgoogle.com This Boc-protected amino acid is then coupled to a growing peptide chain that is anchored to a solid resin. The synthesis cycle involves:

Deprotection: The Boc group from the N-terminal amino acid of the resin-bound peptide is removed using an acid like trifluoroacetic acid (TFA). nih.govgoogle.com

Neutralization: A base is used to neutralize the resulting ammonium (B1175870) salt. nih.gov

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus.

This cycle is repeated to assemble the desired peptide sequence. The use of the Boc group is particularly advantageous for synthesizing hydrophobic peptides. google.com

Beyond natural peptides, Boc-protected amino acids are also crucial synthons for creating peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. nih.gov Research has demonstrated the successful use of polymer-bound Boc-protected synthons in the solid-phase synthesis of various peptide mimetics, such as 2-hydroxy-1,3-ethyl-diamines. google.com

Development of Enabling Reagents and Catalytic Systems for Carbamate Chemistry

The widespread use of carbamates, particularly Boc-protected amines, has spurred the development of a diverse toolkit of reagents and catalysts to facilitate their synthesis and manipulation. The goal is often to achieve higher yields, greater chemoselectivity, and milder reaction conditions.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O) , often used in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.comnih.govnih.gov However, research has focused on catalytic methods to improve this transformation.

Several catalytic systems have been developed for the N-tert-butoxycarbonylation of amines:

Lewis Acids: Catalysts like indium triflate and zirconium(IV) have been shown to promote carbamate synthesis. sigmaaldrich.comrsc.org Indium-mediated reactions are noted for their high reactivity and tolerance to air and water. mdpi.com

Heterogeneous Catalysts: To simplify purification and catalyst recycling, solid-supported catalysts have been explored. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) is an efficient, reusable catalyst for Boc protection under solvent-free conditions. youtube.com

Organocatalysts: Simple organic molecules can also catalyze carbamate formation. Iodine has been used as a catalyst for the protection of amines with Boc₂O under solvent-free conditions at room temperature. youtube.com

Green Chemistry Approaches: Significant effort has been directed toward more environmentally benign methods. This includes using carbon dioxide (CO₂) as a renewable and non-toxic C1 source for carbamate synthesis, often in combination with metal catalysts or organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.comsigmaaldrich.comrsc.org

The table below summarizes some of the reagents and catalytic systems employed in carbamate chemistry.

Reagent/CatalystReaction TypeTypical ConditionsReference(s)
Di-tert-butyl dicarbonate (Boc₂O) Boc ProtectionAmine, optional base (e.g., TEA, DMAP), various solvents chemicalbook.com, nih.gov
Perchloric acid on silica (HClO₄–SiO₂) Catalytic Boc ProtectionAmine, Boc₂O, solvent-free, room temperature youtube.com
Iodine (I₂) Catalytic Boc ProtectionAmine, Boc₂O, solvent-free, room temperature youtube.com
Indium (In) Catalytic Carbamate SynthesisAmine, alkyl chloroformate, catalytic Indium mdpi.com
Nickel Acetate (Ni(OAc)₂) Dehydrative Carbamate SynthesisCO₂, amine, alcohol, Ni-based catalyst system mdpi.com
DBU / Si(OMe)₄ Carbamate Synthesis from CO₂CO₂, amine, alcohol, DBU, Si(OMe)₄ sigmaaldrich.com, rsc.org
Trifluoroacetic Acid (TFA) Boc DeprotectionBoc-protected amine, TFA in DCM chemicalbook.com, nih.gov
Hydrochloric Acid (HCl) Boc DeprotectionBoc-protected amine, HCl in an organic solvent googleapis.com, nih.gov

Compound Index

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Design Principles for Carbamate-Containing Scaffolds

Carbamate-based structures are significant in drug discovery, serving as key components in therapeutic agents and as stable surrogates for peptide bonds. nih.govacs.org The carbamate (B1207046) functional group offers a unique combination of chemical stability and the ability to engage in crucial molecular interactions. nih.gov Its structure, an amide-ester hybrid, imposes conformational restrictions due to electron delocalization, which can be advantageous for fitting into specific protein binding sites. nih.govacs.org Furthermore, the carbamate moiety can act as both a hydrogen bond donor (via the NH group) and acceptor (via the carbonyl oxygen), allowing it to form key interactions with biological targets. nih.govacs.org Design principles for carbamate scaffolds often involve modifying the N- and O-substituents to fine-tune the molecule's steric, electronic, and pharmacokinetic profiles. acs.org

The tert-butyl group is a common substituent in medicinal chemistry, chosen for its distinct steric and electronic properties. Its primary influence is steric; as a bulky, three-dimensional group, it can serve several purposes in molecular design.

Steric Hindrance: The bulkiness of the tert-butyl group can provide a steric shield, protecting the adjacent carbamate linkage from enzymatic degradation, thereby increasing the molecule's metabolic stability. researchgate.net This steric hindrance may also impact metabolic clearance rates. researchgate.net

The substitution pattern on an aromatic ring is a critical determinant of a molecule's interaction with its biological target. For tert-butyl N-(2,3-dichlorophenyl)carbamate, the two chlorine atoms on the phenyl ring at positions 2 and 3 have a profound impact.

Electronic Effects: Chlorine is an electron-withdrawing atom. The presence of two chlorine atoms makes the phenyl ring electron-deficient, which can influence its ability to participate in π-π stacking or cation-π interactions with amino acid residues in a protein target. This electronic modification can be a key factor in enhancing binding affinity.

Conformational Control: The ortho (position 2) and meta (position 3) substitution pattern can enforce a specific rotational angle (dihedral angle) between the phenyl ring and the carbamate linker. This conformational constraint can be beneficial, pre-organizing the molecule into a shape that is favorable for binding and reducing the entropic penalty upon binding. researchgate.net

Directional Interactions: The chlorine atoms themselves can act as weak hydrogen bond acceptors, forming halogen bonds or other non-covalent interactions with the protein backbone or side chains. mdpi.comnih.gov The specific 2,3-dichloro arrangement dictates the precise location and directionality of these potential interactions, which can be crucial for orienting the molecule correctly within the binding site for optimal activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. youtube.com For a compound like this compound, these descriptors can be categorized in several ways:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molecular weight, and polar surface area. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. researchgate.netyoutube.com

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govnih.gov

Once descriptors are calculated for a set of related molecules with known activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the activity. nih.govyoutube.com The goal is to create a statistically robust model that can accurately predict the activity of other compounds within its applicability domain. researchgate.net

Table 1: Common Physicochemical Descriptors in QSAR Modeling

Descriptor Description Typical Influence on Activity
LogP Octanol-water partition coefficient Measures lipophilicity; affects membrane permeability and binding to hydrophobic pockets. researchgate.net
Molecular Weight (MW) The mass of the molecule Influences diffusion and overall size.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms Relates to hydrogen bonding potential and membrane permeability. youtube.com
Hydrogen Bond Donors (HBD) Number of N-H or O-H bonds Key for specific interactions with protein targets. researchgate.net
Hydrogen Bond Acceptors (HBA) Number of N or O atoms Key for specific interactions with protein targets. researchgate.net
Rotatable Bonds Number of bonds with free rotation Influences molecular flexibility and conformational entropy. researchgate.net
HOMO/LUMO Energy Energies of frontier molecular orbitals Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govmdpi.com

A validated QSAR model does more than just predict activity; it provides insight into which structural features are most important. By analyzing the descriptors that appear in the final QSAR equation, researchers can identify the key drivers of potency and selectivity. nih.govresearchgate.net

For instance, a QSAR model for a series of carbamates might reveal that:

A high value for a descriptor related to the charge on the carbonyl carbon is positively correlated with activity, suggesting that electrophilicity at this position is important. nih.gov

The model may show that specific steric parameters related to the N- and O-substituents are critical, confirming the importance of shape and size for fitting into the receptor.

Descriptors related to the electronic properties of the phenyl ring could highlight the importance of the electron-withdrawing nature of the chloro-substituents for activity.

This information is then used to guide the design of the next generation of compounds, focusing on modifying the molecule to enhance the properties identified as beneficial by the QSAR model. researchgate.net

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques that complement experimental SAR studies by providing a visual and energetic prediction of how a ligand interacts with its macromolecular target. mdpi.comnih.govfrontiersin.org

Molecular docking simulations place a ligand, such as this compound, into the three-dimensional structure of a target protein's binding site. The software then calculates the most likely binding poses and estimates the strength of the interaction through a scoring function. This allows for the detailed analysis of key intermolecular interactions:

Hydrogen Bonds: The carbamate's NH group (donor) and carbonyl oxygen (acceptor) are prime candidates for forming hydrogen bonds with amino acid residues.

Hydrophobic Interactions: The tert-butyl group and the dichlorophenyl ring can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Halogen Bonds: The chlorine atoms can form specific, directional interactions with electron-rich atoms like oxygen or sulfur in the protein.

Virtual screening uses these docking methods, often in combination with other filters like QSAR models or pharmacophore matching, to rapidly screen vast digital libraries containing millions of compounds. nih.govnih.govfrontiersin.org This hierarchical approach allows researchers to computationally test a large chemical space and identify a smaller, more manageable set of promising "hits" for synthesis and experimental testing, significantly accelerating the lead discovery process. nih.govfrontiersin.org

Elucidation of Ligand-Target Interactions at the Molecular Level (Structural Basis)

The interaction of carbamate-containing ligands with their biological targets is often covalent, involving the carbamoylation of a nucleophilic residue, typically a serine, in the enzyme's active site. mdpi.com This mechanism is distinct from that of many organophosphorus inhibitors. mdpi.com The stability of the resulting carbamoylated enzyme is a key determinant of the inhibitor's efficacy and duration of action. acs.org

For instance, in the case of fatty acid amide hydrolase (FAAH), carbamate inhibitors have been shown to covalently modify the active site serine nucleophile (S241). nih.gov Initial modeling suggested that the biaryl portion of some carbamate inhibitors would mimic the fatty acid chain of the natural substrate, anandamide, by occupying the acyl chain binding channel. nih.gov However, biochemical evidence has indicated that carbamates may adopt an orientation opposite to this prediction, placing the O-biaryl group in the cytoplasmic access channel. nih.gov This positions the phenolic oxygen to interact with key residues of the catalytic triad (B1167595) responsible for leaving group protonation. nih.gov

In the context of cholinesterase inhibition, molecular docking studies of various O-aromatic N,N-disubstituted carbamates have revealed that these compounds can act as non-covalent inhibitors. mdpi.com They can establish multiple interactions at the peripheral anionic sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For resveratrol-based carbamates, stabilizing interactions with BChE active site residues involve π-stacking, alkyl-π interactions, and, where sterically permitted, hydrogen bond formation. mdpi.com

Rational Design and Iterative Optimization of Derivatives

The principles of rational drug design are extensively applied to carbamate-containing molecules to enhance their potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov This process often involves an iterative cycle of design, synthesis, and biological evaluation.

A common strategy is the modification of the substituents on the carbamate nitrogen and the ester oxygen. nih.gov For example, in the development of selective BChE inhibitors, a series of bambuterol (B1223079) analogues were synthesized with different amino groups to improve their ability to cross the blood-brain barrier, a limitation of the parent compound. nih.gov Similarly, the synthesis of a library of 2,5,6-trisubstituted benzimidazoles, which included an n-butyl carbamate moiety, demonstrated that modifications at other positions on the core scaffold could significantly impact antitubercular activity. nih.gov

The substitution pattern on the aromatic ring of phenylcarbamates is another key area for optimization. The synthesis and evaluation of various substituted benzamido phenylcarbamate derivatives have been explored for their anti-inflammatory activity. nih.gov The nature and position of substituents on the benzamido ring were systematically varied to establish a clear structure-activity relationship. nih.gov In another example, the exploration of different substitution patterns on O-aromatic N,N-disubstituted carbamates and thiocarbamates led to the identification of compounds with varying levels of cholinesterase inhibition. mdpi.com For instance, an O-{4-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a potent AChE inhibitor. mdpi.com

Computational methods, such as molecular docking, play a vital role in the rational design process. mdpi.commdpi.com These techniques allow for the visualization of putative binding modes and the prediction of binding affinities, guiding the selection of new derivatives for synthesis. mdpi.com For example, molecular docking of resveratrol-based carbamates into the BChE active site helped to rationalize their observed inhibitory activity and selectivity. mdpi.com

Conformational Restriction and Rigidity in Carbamate-Based Molecular Design

The conformation of a ligand is a critical factor in its ability to bind to a biological target. The carbamate functional group, being related to an amide-ester hybrid, possesses a degree of conformational flexibility. acs.org However, its rotational properties can be influenced by the surrounding molecular framework.

The introduction of rigid structural elements is a common strategy in molecular design to pre-organize a ligand into its bioactive conformation, thereby reducing the entropic penalty upon binding. The tert-butyl group on this compound can influence the local conformation around the carbamate linkage. While not providing the same level of rigidity as a cyclic system, its steric bulk can restrict rotation around the N-C(O) bond.

X-ray crystallography studies of various carbamate-containing molecules provide valuable insights into their solid-state conformations. For instance, the crystal structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate reveals a specific twist between the 3-fluorophenyl group and the carboxylic group of the carbamate moiety, with a dihedral angle of 56.78(10)°. mdpi.com The orientation of the Boc-protecting group relative to the main chain is also well-defined. mdpi.com In another example, the crystal structure of tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate shows a slight twist in the carbamate group relative to the attached benzene (B151609) ring. researchgate.net

Such conformational preferences, influenced by both intramolecular and intermolecular forces like hydrogen bonding, can be exploited in molecular design. mdpi.com By understanding the preferred conformations of flexible molecules, medicinal chemists can design more rigid analogues that lock in the desired geometry for optimal target interaction. This can lead to derivatives with improved affinity and selectivity.

Future Research Directions and Emerging Applications

Development of Novel and Atom-Economical Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of N-aryl carbamates, including tert-butyl N-(2,3-dichlorophenyl)carbamate, has traditionally relied on methods that can have limitations in terms of substrate scope, reaction conditions, and waste generation. Future research will undoubtedly focus on developing more efficient, selective, and environmentally benign synthetic strategies.

A significant area of development is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. mit.edumit.edunih.govorganic-chemistry.org Future investigations could optimize palladium-catalyzed methods for the synthesis of this compound from 2,3-dichloroaniline (B127971) or its derivatives and a source of the tert-butoxycarbonyl (Boc) group. acs.org Research into more efficient ligand systems and reaction conditions will be crucial to enhance yields and reduce catalyst loading, thereby improving the atom economy of the process.

Furthermore, copper-catalyzed Chan-Lam coupling presents another promising avenue for the synthesis of N-aryl carbamates at room temperature, offering a milder alternative to some palladium-based systems. nih.gov The application and optimization of this methodology for the synthesis of sterically hindered and electronically diverse substrates like this compound warrant further exploration.

In addition to metal-catalyzed routes, domino reactions that allow for the one-pot synthesis of N-aryl carbamates from simple starting materials are gaining traction. researchgate.net The development of such a process for this compound would significantly streamline its production. Mechanistic studies of these reactions, for instance, investigating the in-situ generation of isocyanate intermediates, will be vital for their rational improvement. acs.orgdntb.gov.ua

Synthetic Strategy Potential Advantages for this compound Synthesis Key Research Focus
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad substrate scope. mit.edumit.edunih.govorganic-chemistry.orgDevelopment of new ligands, optimization of reaction conditions for dichlorinated substrates.
Copper-Catalyzed Chan-Lam CouplingMild reaction conditions (room temperature), operational simplicity. nih.govInvestigation of catalyst and solvent effects for improved yields and purity.
Domino ReactionsIncreased efficiency, reduced waste, one-pot synthesis. researchgate.netDesign of novel catalytic systems and exploration of reaction mechanisms.
Hofmann and Curtius RearrangementsAlternative non-catalytic routes. acs.orgModification of reagents to improve safety and efficiency.

Application of Advanced Characterization Techniques for Intricate Structural Details and Dynamic Processes

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to predicting its reactivity and designing its applications. While standard analytical techniques provide basic characterization, advanced spectroscopic methods can offer deeper insights.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be complex in substituted aromatic systems. nih.govyoutube.comyoutube.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively elucidate the connectivity and spatial relationships of atoms within the this compound molecule. nih.gov This is particularly important for confirming the regiochemistry of the dichlorination on the phenyl ring.

Solid-state analysis using techniques like single-crystal X-ray diffraction can provide precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state. nih.gov Such data is invaluable for understanding packing effects and the nature of non-covalent interactions, which can influence the material properties of the compound.

Furthermore, vibrational spectroscopy, including Infrared (IR) and Raman, combined with theoretical calculations, can provide detailed information about the vibrational modes and conformational preferences of the molecule in different environments. nih.govchemrxiv.org

Characterization Technique Information Gained for this compound Future Research Application
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of ¹H and ¹³C signals, confirmation of connectivity. nih.govyoutube.comQuality control in synthesis, structural verification of derivatives.
Single-Crystal X-ray DiffractionPrecise molecular geometry, bond lengths, bond angles, intermolecular interactions. nih.govUnderstanding solid-state packing, guiding crystal engineering.
Vibrational Spectroscopy (IR, Raman)Identification of functional groups, conformational analysis. nih.govchemrxiv.orgStudying dynamic processes and environmental effects on molecular structure.

Integration of Computational and Experimental Methodologies for Rational and Predictive Molecular Design

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery and optimization of molecules with desired properties. For this compound, computational studies can provide predictive insights that guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to investigate the conformational landscape of the molecule, identifying the most stable geometries and the energy barriers between them. nih.govnih.govmdpi.comnih.gov This information is crucial for understanding its reactivity and how it might interact with biological targets or other molecules in a material. DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. nih.govnih.gov

Molecular modeling can be employed to predict the potential biological activity of this compound and its derivatives. By docking the molecule into the active sites of various enzymes or receptors, it may be possible to identify potential protein targets and guide the design of new bioactive compounds. nih.gov

The integration of these computational approaches with experimental validation will enable a more rational and predictive approach to the design of new molecules based on the this compound scaffold.

Computational Method Application to this compound Potential Impact
Density Functional Theory (DFT)Conformational analysis, prediction of spectroscopic properties, reaction mechanism studies. nih.govnih.govmdpi.comRationalization of experimental observations, prediction of reactivity.
Molecular DockingPrediction of binding affinity to biological targets.Identification of potential therapeutic applications, design of new drug candidates.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular and intermolecular interactions. nih.govUnderstanding the nature of non-covalent bonds and their influence on structure.

Exploration of this compound in Specialized Chemical Probes and Material Science Applications

The unique structural features of this compound, namely the presence of a reactive dichlorophenyl ring and a protecting carbamate (B1207046) group, make it an interesting candidate for development into specialized chemical tools and advanced materials.

Chemical Probes: Chemical probes are small molecules used to study biological systems. rjeid.comnih.govchemicalprobes.org The dichlorophenyl moiety of this compound could be functionalized to incorporate a reporter group, such as a fluorophore, or a reactive group for covalent labeling of proteins. The tert-butyl carbamate group can act as a masked amine, which can be deprotected under specific conditions to trigger a biological event or to attach the probe to a target. orgsyn.org Future research could focus on designing and synthesizing derivatives of this compound as probes for specific enzymes or cellular processes. For instance, carbamate-based fluorescent probes have been developed for detecting various enzymes. nih.govnih.govresearchgate.netacs.org

Material Science: Carbamates are integral components of polyurethanes, a versatile class of polymers. acs.orgacs.org The di-functionality of the dichlorophenyl ring in this compound could be exploited for the synthesis of novel polymers. The chlorine atoms could serve as handles for further polymerization or cross-linking reactions. The carbamate functionality itself can impart specific properties to a polymer, such as improved thermal stability or the ability to form hydrogen bonds, which can influence the material's mechanical properties. nih.govchemrxiv.orgchemrxiv.orgacs.org The development of sequence-defined polymers containing carbamate linkages is an emerging area with potential applications in data storage and other advanced technologies. acs.org

Emerging Application Potential Role of this compound Future Research Directions
Chemical ProbesScaffold for the synthesis of fluorescent or reactive probes. nih.govresearchgate.netacs.orgDesign and synthesis of derivatives with tailored properties for specific biological targets.
Polymer ChemistryMonomer or cross-linking agent for novel polymers. acs.orgacs.orgInvestigation of polymerization reactions involving the dichlorophenyl group and characterization of the resulting materials.
AgrochemicalsPotential precursor for herbicides or pesticides.Synthesis and screening of derivatives for biological activity against agricultural pests.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(2,3-dichlorophenyl)carbamate, and what critical parameters affect yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting 2,3-dichloroaniline with tert-butoxycarbonyl (Boc) reagents like Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) . Key parameters include:

  • Temperature : Maintain 0–5°C during Boc protection to minimize side reactions.
  • Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-(2,3-dichlorophenyl)carbamate?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on <sup>1</sup>H NMR peaks for aromatic protons (δ 7.2–7.8 ppm, doublets from ortho-Cl substituents) and tert-butyl singlet (δ 1.4 ppm, 9H) .
  • Mass Spectrometry (MS) : Look for [M+H]<sup>+</sup> at m/z 276.1 (calculated for C11H12Cl2NO2) and fragmentation patterns indicating Boc cleavage .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm<sup>-1</sup> .

Q. How does the 2,3-dichlorophenyl group influence stability under varying storage and reaction conditions?

  • Methodological Answer : The electron-withdrawing Cl groups enhance hydrolytic stability but may increase sensitivity to strong bases.

  • Storage : Store at –20°C in inert atmosphere; avoid prolonged exposure to moisture .
  • Reactivity : Monitor for dechlorination under high-temperature (>80°C) or strongly basic conditions (e.g., NaOH) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the Boc group to sterically hindered aromatic amines?

  • Methodological Answer :

  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation in sterically crowded environments .
  • Solvent Optimization : Switch to DMF or DMSO for improved solubility of bulky intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 60°C) while maintaining yields >80% .

Q. What computational tools predict the reactivity and biological interactions of this carbamate?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases), leveraging the dichlorophenyl group’s hydrophobic binding .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict hydrolysis rates .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

Q. How should researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer :

  • Validation Tools : Use SHELXL (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid visualization) to cross-validate bond lengths/angles .
  • Twinned Data Analysis : Apply the Rint metric and Hooft parameter to assess data quality in cases of pseudosymmetry .

Q. What methodologies support structure-activity relationship (SAR) studies when modifying the dichlorophenyl moiety?

  • Methodological Answer :

  • Analog Synthesis : Replace Cl with F, Br, or methyl groups to assess electronic/steric effects on bioactivity .
  • Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC50 measurements) to quantify SAR trends .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent Hammett constants (σ) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.